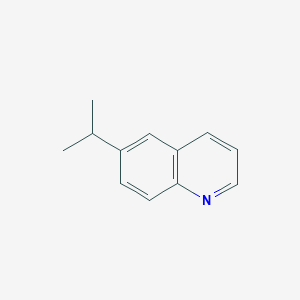

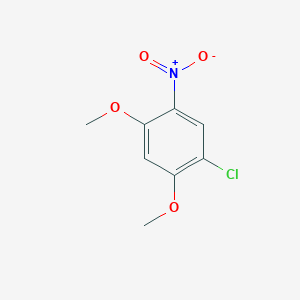

Isoxazole-4-carboxylic acid methyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid methyl ester involves several innovative methods, including controlled isomerization and domino reactions. A notable approach is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This method highlights the versatility of isoxazole derivatives in synthetic chemistry, allowing for the efficient preparation of these compounds under mild conditions (Serebryannikova et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazole-4-carboxylic acid methyl ester is characterized by its isoxazole ring, which exhibits slight distortions from planarity due to steric interactions. Structural analysis through crystallography has provided insights into the orientation of functional groups around the isoxazole core, facilitating a deeper understanding of its reactivity and interaction with other molecules (Smith et al., 1991).

Chemical Reactions and Properties

Isoxazole-4-carboxylic acid methyl ester participates in a variety of chemical reactions, demonstrating its reactivity and functional utility in organic synthesis. One of the key reactions is the bromination of the methyl group, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor for further synthetic transformations (Roy et al., 2004). Additionally, its involvement in cycloaddition reactions to synthesize isoxazole-fused heterocycles showcases its versatility as a synthetic building block.

Applications De Recherche Scientifique

Synthesis of Derivatives : Isoxazole-4-carboxylic acid methyl ester can undergo Fe(II)-catalyzed isomerization to form various esters and amides. This process is significant for the synthesis of different isoxazole-4-carboxylic acid derivatives, which are useful in various chemical reactions and potential drug formulations (Serebryannikova et al., 2019).

Preparation of Diheterocyclic Compounds : Isoxazole-4-carboxylic acid methyl ester is a precursor in the solid-phase synthesis of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. These compounds have potential applications in medicinal chemistry due to their structural complexity and biological activity (Quan & Kurth, 2004).

Chemical Transformations : The compound can undergo lateral lithiation, which allows for further chemical transformations. This process is useful for creating functionalized isoxazole analogs, which have applications in drug development and synthetic chemistry (Zhou & Natale, 1998).

Synthesis of Triazole Substituted Isoxazoles : It serves as a precursor in the synthesis of 3,5-disubstituted isoxazole-4-carboxylic esters containing N-substituted 1,2,3-triazoles. These compounds have potential applications in drug design and development due to their pharmacologically relevant structural motifs (Ramana & Reddy, 2012).

Biological Activity Studies : Isoxazole and isothiazole derivatives of comenic acid, synthesized using isoxazole-4-carboxylic acid methyl ester, showed synergistic effects with antitumor drugs. These findings suggest potential applications in developing new chemotherapeutic agents (Kletskov et al., 2018).

Precursor for Other Isoxazole Derivatives : Isoxazole-4-carboxylic acid methyl ester is used as a precursor for synthesizing various other isoxazole derivatives with potential applications in material science, pharmaceuticals, and agrochemicals. For instance, it has been used to synthesize 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides with herbicidal activity (Hamper et al., 1995).

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .

Propriétés

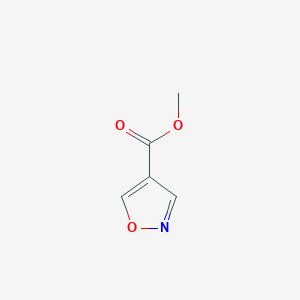

IUPAC Name |

methyl 1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXBTTYJMXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436830 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-4-carboxylic acid methyl ester | |

CAS RN |

15166-81-1 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.